N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
CAS No.: 397280-89-6
Cat. No.: VC21488592
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397280-89-6 |
|---|---|
| Molecular Formula | C18H14ClNO2 |
| Molecular Weight | 311.8g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
| Standard InChI | InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21) |
| Standard InChI Key | WUTMHROXOLFSCK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl |
Introduction
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a synthetic organic compound that belongs to the class of amides. It features a naphthalene ring, a phenyl ring with a chlorine substituent, and an acetamide functional group. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry, similar to other compounds with analogous structural components.
Synthesis Methods
The synthesis of compounds with similar structures typically involves a multi-step process:
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Initial Reaction: Often involves the reaction of a naphthol derivative with a chloroacetamide in the presence of a base.
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Subsequent Modifications: Further reactions may involve the introduction of the phenyl ring with a chlorine substituent.
Biological Activities
Compounds with naphthalene and acetamide groups often exhibit biological activities, including antimicrobial properties. The presence of a chlorine substituent on the phenyl ring can enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes, potentially increasing its effectiveness against certain microorganisms.
| Biological Activity | Expected Outcome |
|---|---|
| Antimicrobial Activity | Potential effectiveness against Gram-positive bacteria and fungi |
| Antifungal Activity | May exhibit moderate to weak activity against fungal strains |
Research Findings and Future Directions
While specific research findings for N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide are not available, studies on similar compounds suggest that modifications to the phenyl ring, such as the introduction of halogens, can significantly impact biological activity. Future research should focus on synthesizing this compound and evaluating its antimicrobial properties using in vitro assays.
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